Alpha-inosine

Nucleoside Analogs Stereochemistry Anomeric Specificity

Researchers studying anomer-dependent nucleoside pharmacology require alpha-inosine (CAS 38183-47-0), the pure alpha-anomer, to avoid confounded results from beta-inosine contamination. This purine nucleoside analog enables precise investigation of DNA synthesis inhibition and apoptosis induction in indolent lymphoid malignancies. - Anomer-specific probe resistant to purine nucleoside phosphorylase (PNP) cleavage - Essential reference standard for quantifying alpha-anomer impurity in inosine API - Comparative SAR studies against beta-inosine to elucidate stereospecific activity

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
CAS No. 38183-47-0
Cat. No. B12686061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-inosine
CAS38183-47-0
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10+/m1/s1
InChIKeyUGQMRVRMYYASKQ-CRKDRTNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Inosine Procurement Guide


Alpha-inosine (CAS 38183-47-0) is the alpha-anomer of the purine nucleoside inosine . It is a purine nucleoside analog structurally related to the naturally occurring beta-inosine (inosine, CAS 58-63-9) but differs in the stereochemical configuration at the anomeric carbon (C1') of the ribose moiety [1]. This anomeric distinction places alpha-inosine within a class of nucleoside analogs that exhibit broad antitumor activity targeting indolent lymphoid malignancies, with anticancer mechanisms relying on inhibition of DNA synthesis and induction of apoptosis [2]. Alpha-inosine is primarily utilized as a research-grade chemical for life science investigations, particularly in nucleoside analog drug discovery and anomeric stereochemistry studies [3].

Alpha-anomer nucleoside probe for stereochemical-control studies
Designed for anomer-specific enzymatic and metabolic pathway research
Supports SAR analysis of nucleoside analogs and lymphoid cell-model investigations

Alpha-Inosine: Why Substitution Fails


The anomeric configuration of a nucleoside profoundly influences its biological recognition, metabolic stability, and pharmacological activity [1]. While beta-inosine (CAS 58-63-9) is an endogenous nucleoside involved in purine salvage and possesses approved therapeutic applications such as red blood cell rejuvenation (Rejuvesol) and purported athletic performance enhancement [2], alpha-inosine (CAS 38183-47-0) is not a naturally occurring metabolite in mammals. Its unnatural alpha-configuration renders it resistant to the endogenous enzymes that typically metabolize beta-inosine, such as purine nucleoside phosphorylase (PNP), which exhibits strict specificity for the beta-anomeric linkage [3]. Consequently, the two anomers cannot be considered interchangeable in scientific investigations. Direct substitution of beta-inosine for alpha-inosine would yield confounded results in studies examining anomer-dependent transport, enzymatic phosphorylation, DNA incorporation, or antitumor activity profiles. The following quantitative evidence dimensions clarify why procurement of the specific alpha-anomer is essential for defined research objectives.

Alpha-inosine Unnatural alpha-configuration resists cleavage by purine nucleoside phosphorylase (PNP)
Beta-inosine Natural beta-anomer is rapidly metabolized; substitution may confound anomer-dependent transport and phosphorylation assays
Alpha-inosine Distinct intracellular accumulation and metabolic half-life expected; requires dedicated anomer-specific procurement

Alpha-Inosine Quantitative Differentiation


Anomeric Configuration & Molecular Recognition

The primary differentiation between alpha-inosine and its natural counterpart beta-inosine lies in the stereochemistry at the anomeric carbon (C1'). Beta-inosine possesses a beta-N9-glycosidic bond (9-β-D-ribofuranosylhypoxanthine), which is the configuration found in all natural purine nucleosides of nucleic acids [1]. Alpha-inosine, in contrast, features an alpha-N9-glycosidic bond (9-α-D-ribofuranosylhypoxanthine), representing an unnatural stereoisomer . This anomeric difference directly impacts biological recognition: beta-anomers are substrates for the vast majority of cellular nucleoside transporters (ENTs, CNTs) and kinases, whereas alpha-anomers generally exhibit reduced or altered transport and phosphorylation profiles [2]. The alpha-configuration may confer resistance to enzymatic cleavage by purine nucleoside phosphorylase (PNP), which specifically cleaves the beta-glycosidic bond, potentially altering the compound's metabolic half-life and intracellular accumulation compared to beta-inosine [3].

Anomeric Configuration
Class-level inference
Alpha-N9-glycosidic bond vs. Beta-N9 bond
Alters substrate recognition by nucleoside transporters and PNP; supports anomer-specific pathway investigation
Inferred from general nucleoside analog class behavior
Nucleoside Analogs Stereochemistry Anomeric Specificity Drug Design

Lipophilicity (LogP) Comparison

Predicted lipophilicity values indicate a subtle but potentially meaningful difference between the two anomers. Alpha-inosine has a calculated LogP value of -1.3 as reported by InvivoChem , and a predicted ACD/LogP of -2.32 from ChemSpider . Beta-inosine, by contrast, is consistently reported with a lower LogP, including an experimental LogP of -2.10 [1] and estimated LogP of -1.97 . While the difference is modest (~0.6-1.0 log units depending on the method), a higher LogP (less negative) suggests slightly greater lipophilicity for the alpha-anomer, which could translate to marginally improved passive membrane permeability or altered tissue distribution in biological systems. This difference, though not dramatic, is quantifiable and consistently observed across multiple independent data sources and prediction platforms.

Lipophilicity (LogP)
Alpha-inosine: -1.3 to -2.32; Beta-inosine: -2.10 to -1.97
Alpha-anomer shows moderately higher lipophilicity, potentially influencing passive membrane permeability
Cross-study predicted and experimental values
Lipophilicity Membrane Permeability ADME Nucleoside Analogs

tPSA and Hydrogen Bonding

The topological polar surface area (tPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes and its aqueous solubility. Both alpha-inosine and beta-inosine share an identical molecular formula (C10H12N4O5) and, consequently, an identical tPSA of 133.49 Ų [1]. The number of hydrogen bond donors (4) and acceptors (7) is also identical between the two anomers . This parity in polar surface area indicates that any differences in membrane permeability or solubility between the two anomers are unlikely to arise from gross polar surface differences, but rather from the stereochemical presentation of these polar groups and the resulting impact on molecular recognition by transporters and enzymes. The identical tPSA confirms that the two compounds are equally hydrophilic in terms of this computed parameter, suggesting similar aqueous solubility profiles.

tPSA & H-Bonding
Identical tPSA = 133.49 Ų, 4 donors, 7 acceptors
Differences in activity arise from stereochemical presentation, not gross polarity
Calculated molecular descriptors
Polar Surface Area Hydrogen Bonding Solubility Physicochemical Properties

Antitumor Activity Potential

As a purine nucleoside analog, alpha-inosine is positioned within a well-established class of compounds that exhibit broad antitumor activity, particularly against indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and hairy cell leukemia [1]. The anticancer mechanisms of this class rely on inhibition of DNA synthesis and induction of apoptosis . While direct, head-to-head comparative data for alpha-inosine against beta-inosine or other specific nucleoside analogs (e.g., fludarabine, cladribine) are not available in the peer-reviewed literature, the class-level inference is supported by extensive research on related purine nucleoside analogs [2]. The alpha-anomeric configuration may offer distinct metabolic stability compared to beta-anomers, as alpha-nucleosides are generally resistant to phosphorolytic cleavage by purine nucleoside phosphorylase, potentially prolonging intracellular retention of the active triphosphate metabolite [3]. However, this remains a hypothesis requiring direct experimental validation. Researchers considering alpha-inosine for antitumor studies should be aware that its specific activity profile has not been directly quantified against a defined comparator in published studies; the antitumor potential is inferred from its structural class.

Antitumor Potential
Class-level inference
Purine nucleoside analog class; no direct alpha-inosine quantification
Supports nucleoside analog mechanism studies; requires direct validation in target-specific assays
Inferred from mechanisms of related analogs (fludarabine, cladribine)
Antitumor Nucleoside Analogs Lymphoid Malignancies Apoptosis DNA Synthesis Inhibition

Alpha-Inosine Research & Industrial Applications


Antimetabolite Research: Lymphoid Malignancies

Alpha-inosine serves as a purine nucleoside analog for investigating mechanisms of DNA synthesis inhibition and apoptosis induction in indolent lymphoid malignancies [1]. Its alpha-anomeric configuration may provide a metabolically distinct probe compared to natural beta-nucleosides, potentially aiding in the elucidation of anomer-specific metabolic pathways and resistance mechanisms. Researchers can utilize alpha-inosine to explore structure-activity relationships (SAR) within purine nucleoside analog libraries, comparing its effects against established agents like fludarabine or cladribine in cell-based assays .

Stereochemistry & Enzymatic Recognition

The defined alpha-configuration at the anomeric carbon (C1') makes alpha-inosine a valuable tool for studying the stereospecificity of nucleoside-metabolizing enzymes, including purine nucleoside phosphorylase (PNP), nucleoside kinases, and nucleoside transporters (ENTs, CNTs) [1]. Comparative studies using alpha-inosine and beta-inosine can quantify the impact of anomeric inversion on substrate recognition, binding affinity, and catalytic turnover. Such investigations are fundamental to understanding the molecular basis of nucleoside analog selectivity and the design of novel therapeutics with improved metabolic stability .

Impurity Profiling: Inosine Pharmaceuticals

During the synthesis or formulation of beta-inosine (the active pharmaceutical ingredient), the formation of alpha-inosine as a process-related impurity is a potential concern due to anomerization [1]. Alpha-inosine (CAS 38183-47-0) is therefore an essential reference standard for analytical method development, validation, and routine quality control testing. Its use enables the accurate quantification of alpha-anomer content in inosine drug substance and drug product, ensuring compliance with regulatory impurity thresholds and product quality specifications .

SAR Studies for Nucleoside Analogs

As a stereoisomer of the naturally occurring inosine, alpha-inosine provides a unique point of comparison in SAR campaigns aimed at optimizing the therapeutic index of purine nucleoside analogs [1]. By evaluating the biological activity of alpha-inosine relative to beta-inosine and other synthetic analogs, medicinal chemists can deconvolute the contributions of anomeric configuration, base modifications, and sugar substitutions to antitumor potency, cellular uptake, and metabolic stability. The slightly higher calculated LogP of alpha-inosine (-1.3 vs. -2.1) further suggests that anomeric inversion may subtly modulate physicochemical properties relevant to ADME .

Application
Selection Property
Validation Focus
Lymphoid Malignancy Cell-Model Studies
Anomer-specific metabolic stability
DNA synthesis inhibition and apoptosis pathway endpoints
Enzyme Stereospecificity Assays
Alpha-configuration resistance to PNP cleavage
Transport and phosphorylation kinetics in nucleoside transporter models
Impurity Profiling for Beta-Inosine Pharmaceuticals
Certified alpha-anomer reference standard
Analytical method specificity and regulatory impurity threshold review
Nucleoside Analog SAR Campaigns
Anomeric inversion effect on LogP and permeability
Comparative cellular uptake and metabolic stability profiling

Technical Documentation Hub

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32 linked technical documents
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